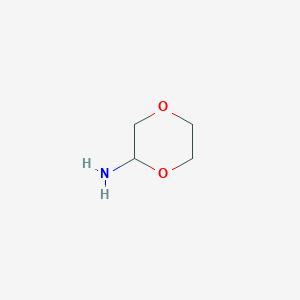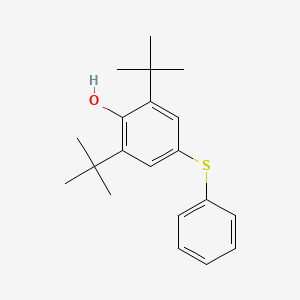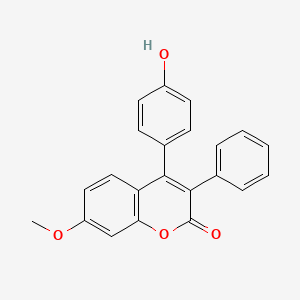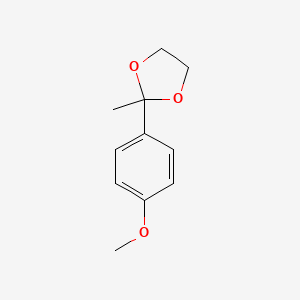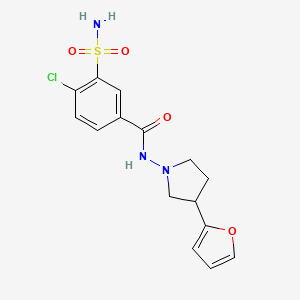
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is a complex organic compound that features a benzamide core substituted with an aminosulfonyl group, a chlorine atom, and a pyrrolidinyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced by reacting the benzamide with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where the furan ring is introduced via a coupling reaction with a suitable furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide: Lacks the aminosulfonyl group, which may reduce its potency as an enzyme inhibitor.
3-(Aminosulfonyl)-4-chlorobenzamide: Lacks the pyrrolidinyl and furan groups, which may affect its binding affinity and specificity.
Uniqueness
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, enhancing its interaction with biological targets and its potential as a versatile chemical tool in research and industry.
Properties
CAS No. |
34546-89-9 |
|---|---|
Molecular Formula |
C15H16ClN3O4S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(furan-2-yl)pyrrolidin-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-4-3-10(8-14(12)24(17,21)22)15(20)18-19-6-5-11(9-19)13-2-1-7-23-13/h1-4,7-8,11H,5-6,9H2,(H,18,20)(H2,17,21,22) |
InChI Key |
ATNKMDQAKYYZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
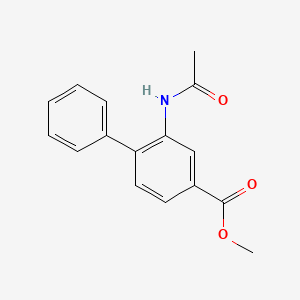
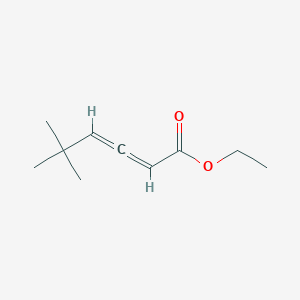
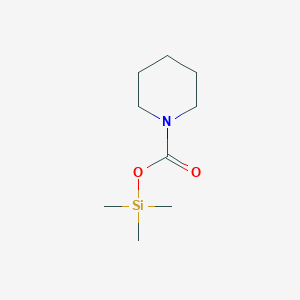
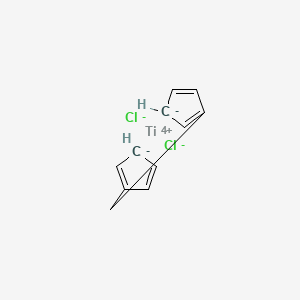
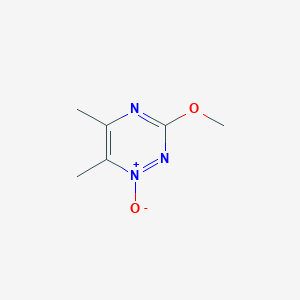
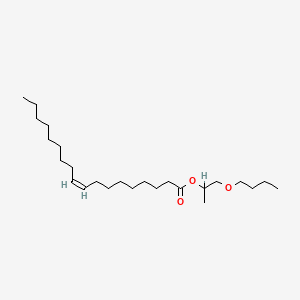
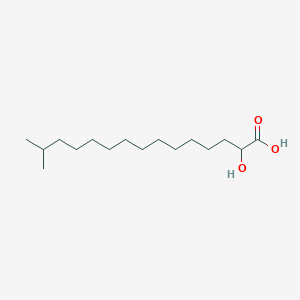
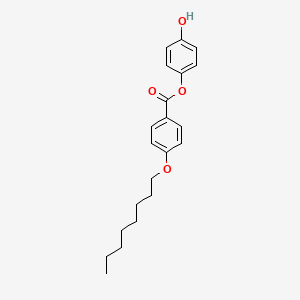
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
